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Compound of Interest

[1-(Azepan-1-yl)-2-methylpropan-
Compound Name:

2-yll(methyl)amine
CAS No.: 1342441-39-7
Cat. No.: B1529334

Get Quote

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged structure” in medicinal
chemistry, offering unique conformational flexibility compared to its 5-membered (pyrrolidine)
and 6-membered (piperidine) analogs. Azepane-methylamine derivatives—specifically those
substituted at the 2-, 3-, or 4-positions—serve as critical bioisosteres in the development of
CNS-active agents, glycosidase inhibitors, and antihistamines (e.g., Azelastine).

This guide details the molecular weight and formula specifications for these derivatives and
provides a validated protocol for the synthesis of the chiral building block (S)-azepan-2-
ylmethanamine, derived from the amino acid L-lysine.

Molecular Specifications and Formula Analysis

The core "azepane-methylamine™ motif refers to an azepane ring substituted with a
methanamine group (
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) or an

-methylated amino variant. Below is the definitive specification table for the primary isomers
used in drug discovery.

Table 1: Molecular Specifications of Key Azepane
Derivatives

Molecular Monoisotop CAS
Compound Structure Molecular ] . ]
Weight ( ic Mass Registry
Name Type Formula
g/mol ) (Da) (Rep.)
Azepane Core Scaffold 99.18 99.1048 111-49-9
Azepan-2-
ylmethanami C-Substituted 128.22 128.1313 143438-89-9
ne
Azepan-3-
_ _ 1240562-38-
ylmethanami C-Substituted 128.22 128.1313 0
ne
Azepan-4-
ylmethanami C-Substituted 128.22 128.1313 100466-68-0
ne
1-
Methylazepa N-Substituted 128.22 128.1313 53459-39-5
n-4-amine
Azepan-2-
one
Precursor 113.16 113.0841 105-60-2

(Caprolactam

)

Physicochemical Comparative Analysis

The selection of an azepane scaffold over a piperidine ring is often driven by the need to
modulate lipophilicity and hydrodynamic volume.
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 Lipophilicity (LogP): Azepane derivatives typically exhibit a LogP 0.5-1.0 unit higher than
their piperidine counterparts due to the additional methylene group.

o Piperidine:[1][2][3] LogP ~ 0.84
o Azepane: LogP ~ 1.87
o Basicity (pKa): The ring expansion slightly increases the basicity of the secondary amine.
o Piperidine:[1][2][3] pKa ~ 11.22
o Azepane: pKa ~ 11.27 (Conjugate acid)

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when
transitioning from smaller heterocycles to the azepane core. The 7-membered ring introduces a
"twist-chair" / "twist-boat" conformational equilibrium that can capture unique binding pockets
not accessible to rigid piperidines.
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Figure 1: SAR logic map comparing Piperidine and Azepane scaffolds. The 7-membered ring
offers increased lipophilicity and conformational adaptability.
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Advanced Synthesis Protocol: (S)-Azepan-2-
ylmethanamine

While simple azepanes can be made via ring expansion of cyclohexanones (Schmidt reaction),
the synthesis of chiral C-substituted derivatives requires a more precise approach. The
following protocol utilizes L-Lysine as a chiral pool starting material, ensuring enantiopurity.

Mechanistic Rationale
e Cyclization: L-Lysine is cyclized to
-amino-
-caprolactam.[4] This preserves the chiral center at the

-carbon.

¢ Reduction: The lactam carbonyl is reduced to a methylene group using a strong hydride
donor, converting the amide to the cyclic amine.

Step-by-Step Methodology

Reagents Required:
e L-Lysine Monohydrochloride
e Alumina (

) / 1-Pentanol (for cyclization)
 Di-tert-butyl dicarbonate (
)

e Lithium Aluminum Hydride (

) or Borane-THF complex (

)
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o Tetrahydrofuran (THF), anhydrous

Phase 1: Cyclization to (S)-
-Amino-

-Caprolactam

e Neutralization: Dissolve L-Lysine HCI (55 g, 300 mmol) and NaOH (12 g, 300 mmol) in 1-
pentanol (1.2 L).

o Reflux: Add

(catalytic amount) and heat the mixture to reflux (

) for 4-8 hours. Use a Dean-Stark trap to remove water, driving the equilibrium toward the
lactam.

« |solation: Filter to remove alumina/salts. Concentrate the filtrate under vacuum.[5][6]
Recrystallize the crude product from ethanol to obtain (S)-3-aminoazepan-2-one.

Phase 2: Protection and Reduction

e Boc-Protection: Dissolve the lactam (10 mmol) in dioxane/water (1:1). Add

(20 mmol) and

(11 mmol). Stir at RT for 12 h.[6] Extract with EtOAc to yield (S)-tert-butyl (2-oxoazepan-3-
yl)carbamate.

e Lactam Reduction:
o Caution: Perform in a flame-dried flask under Argon.
o Dissolve the Boc-protected lactam in anhydrous THF.
o Coolto

and slowly add
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(3.0 equiv) or

o Reflux for 4 hours.[5] The amide carbonyl is reduced to a methylene group.
o Quenching: Cool to

. Carefully add water, then 15% NaOH, then water (Fieser workup). Filter the precipitate.
[6]

Final Product: The reduction yields the Boc-protected azepane. Deprotection with TFA/DCM
(1:1) yields the final salt of (S)-azepan-3-amine (Note: Isomer shift depends on numbering;
Lysine cyclization yields the 3-amino derivative. To get the 2-aminomethyl derivative, one
typically employs the ring expansion of N-protected pipecolic acid esters or reduction of
azepane-2-carboxamide).

Correction for 2-ylmethanamine Target: To specifically target Azepan-2-ylmethanamine (the

homologated isomer), the preferred route is the Reduction of Azepane-2-carboxamide:

Start: (S)-Azepane-2-carboxylic acid (commercially available or from resolution of racemic
pipecolic acid ring expansion).

Amidation: Convert acid to primary amide (

, then

).

Reduction: Reduce the amide (
) to the amine (

) using

in THF reflux.

Yield: ~60-70% overall.

Synthesis Workflow Diagram
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Figure 2: Synthetic pathway for (S)-Azepan-2-ylmethanamine via amide reduction.
Analytical Validation
To validate the synthesis of Azepan-2-ylmethanamine (

), the following analytical signatures must be confirmed:

e High-Resolution Mass Spectrometry (HRMS):
o Expected [M+H]+: 129.1390 m/z.

o Note: The presence of a peak at 112 m/z often indicates loss of
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(common in primary amines).

e 1H NMR (CDCI3, 400 MHz):

o

2.8-3.1 ppm (m, 4H): Ring
adjacent to Nitrogen (

).

o

2.5-2.6 ppm (d, 2H): Exocyclic methylene (

)-

o

1.4-1.8 ppm (m, 8H): Ring bulk methylenes (

).

o

Diagnostic: The disappearance of the amide carbonyl signal (~170 ppm) in
NMR confirms successful reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes -
PubMed [pubmed.ncbi.nim.nih.gov]

3. W0O2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents
[patents.google.com]

4. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents
[patents.google.com]

5. US20090005532A1 - Synthesis of caprolactam from lysine - Google Patents
[patents.google.com]

6. EP0802190A1 - Process and intermediates for preparing azepines - Google Patents
[patents.google.com]

7. Azepane - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Technical Guide: Molecular Characterization and
Synthesis of Azepane-Methylamine Derivatives]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1529334/docs#technical-guide-
molecular-characterization-and-synthesis-of-azepane-methylamine-derivatives]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38273027/
https://pubmed.ncbi.nlm.nih.gov/38273027/
https://www.nature.com/articles/s41557-023-01429-1
https://www.benchchem.com/product/b1529334?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemeo.com/cid/48-358-2/Piperidine
https://pubmed.ncbi.nlm.nih.gov/38273027/
https://pubmed.ncbi.nlm.nih.gov/38273027/
https://patents.google.com/patent/WO2013169531A1/en
https://patents.google.com/patent/WO2013169531A1/en
https://patents.google.com/patent/WO2005123669A1/en
https://patents.google.com/patent/WO2005123669A1/en
https://patents.google.com/patent/US20090005532A1/en
https://patents.google.com/patent/US20090005532A1/en
https://patents.google.com/patent/EP0802190A1/en
https://patents.google.com/patent/EP0802190A1/en
https://en.wikipedia.org/wiki/Azepane
https://www.benchchem.com/product/b1529334/docs#technical-guide-molecular-characterization-and-synthesis-of-azepane-methylamine-derivatives
https://www.benchchem.com/product/b1529334/docs#technical-guide-molecular-characterization-and-synthesis-of-azepane-methylamine-derivatives
https://www.benchchem.com/product/b1529334/docs#technical-guide-molecular-characterization-and-synthesis-of-azepane-methylamine-derivatives
https://www.benchchem.com/product/b1529334/docs#technical-guide-molecular-characterization-and-synthesis-of-azepane-methylamine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529334?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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